molecular formula C14H12N2O4S B2411883 (2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide CAS No. 476308-28-8

(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2411883
CAS No.: 476308-28-8
M. Wt: 304.32
InChI Key: BZCPCLHYUTUWQI-FNORWQNLSA-N
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Description

(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide is a synthetic enamide compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a 2-methoxy-5-nitrophenyl group and a thiophene ring, connected by a prop-2-enamide linker. This molecular architecture is characteristic of a class of compounds known as pseudo-peptide enamides, which are recognized as important biologically active artificial small molecules. Enamides are prevalent in the structures of numerous bioactive natural products and marine metabolites, and the presence of an enamide group is known to enhance biological properties, providing diverse pharmacological research applications . The specific substitution pattern on this molecule suggests potential for investigation in various biological assays. The 2-methoxy-5-nitrophenyl moiety is a key functional group found in other research chemicals, indicating its relevance in the development of novel synthetic targets . Meanwhile, the thiophene heterocycle is a common pharmacophore in materials science and pharmaceutical research. Researchers may explore this compound as a key intermediate in the synthesis of more complex heterocyclic systems or as a candidate for high-throughput screening against various biological targets. Its potential research applications span the fields of oncology, where similar enamide structures have demonstrated selective cytotoxicity against cancer cells, and infectious disease, as some enaminones have been investigated for their antiviral and antitubercular properties . This compound is provided as a high-purity material for research purposes. Researchers are responsible for verifying the compound's suitability for their specific applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(E)-N-(2-methoxy-5-nitrophenyl)-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-20-13-6-4-10(16(18)19)9-12(13)15-14(17)7-5-11-3-2-8-21-11/h2-9H,1H3,(H,15,17)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCPCLHYUTUWQI-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide typically involves the Knoevenagel condensation reaction between an aromatic aldehyde and a thiophene derivative. The reaction is carried out in the presence of a base, such as piperidine, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-[(2-methoxy-5-nitrophenyl)methylene]hydrazide
  • Benzoic acid, 4-methoxy-, [(2-nitrophenyl)methylene]hydrazide
  • Benzoic acid, acetyl [(2-nitrophenyl)methylene]hydrazide

Uniqueness

(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Biological Activity

(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from a variety of research studies.

Chemical Structure and Properties

The compound has the following molecular structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H12N2O3S
  • Molecular Weight : 280.31 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
  • Coupling Reactions : Employing coupling agents to link the nitrophenyl and thiophene moieties.
  • Final Amide Formation : Converting the intermediate products into the final amide structure through amidation reactions.

Anticancer Activity

Several studies have evaluated the anticancer properties of related compounds, indicating that modifications in the structure can significantly affect potency. For instance:

  • A study on benzo[b]thiophene derivatives showed that structural modifications led to a range of antiproliferative activities, with some derivatives exhibiting IC50 values as low as 0.78 nM against various cancer cell lines .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit cell cycle progression, leading to apoptosis in cancer cells.
  • Targeting Specific Pathways : Research suggests that these compounds may inhibit pathways critical for tumor growth and survival, such as the PI3K/Akt and MAPK pathways.

Case Studies

  • Study on Nitrophenyl Derivatives : A study indicated that nitrophenyl substitutions led to enhanced anticancer activity in certain derivatives, suggesting a potential pathway for further development in this class of compounds .
    Compound StructureIC50 (nM)Cell Line
    Compound A0.78MCF7
    Compound B18HeLa
    Compound C5A549
  • Inhibition Studies : Inhibition assays against specific cancer cell lines demonstrated that compounds with similar structures can significantly reduce cell viability at micromolar concentrations .

Q & A

Q. What are the recommended synthetic routes for (2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves coupling a thiophene-containing acryloyl chloride with 2-methoxy-5-nitroaniline. Key steps include:

  • Step 1: Prepare 3-(thiophen-2-yl)prop-2-enoyl chloride via reaction of the corresponding acrylic acid with thionyl chloride.
  • Step 2: React the acyl chloride with 2-methoxy-5-nitroaniline in anhydrous dichloromethane, using triethylamine as a base.
  • Optimization:
    • Maintain temperatures below 0°C during coupling to minimize side reactions.
    • Use a 1.2:1 molar ratio of acyl chloride to amine for higher yields (reported up to 68% in analogous compounds) .
    • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • 1H NMR:
    • Look for characteristic peaks:
  • Thiophene protons: δ 7.2–7.4 ppm (multiplet).
  • Methoxy group: δ 3.9–4.0 ppm (singlet).
  • Nitrophenyl protons: δ 8.1–8.3 ppm (doublet for H-4, triplet for H-6).
    • Integration ratios should align with 1 (methoxy), 3 (thiophene), and 3 (nitrophenyl) protons.
  • 13C NMR:
    • Carbonyl (C=O) at ~165 ppm; nitro group carbons at ~148–152 ppm.
  • EI-MS:
    • Molecular ion peak at m/z 330 (C14H12N2O4S) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to kinase targets (e.g., EGFR)?

Methodological Answer:

  • Docking Workflow:
    • Target Preparation: Retrieve EGFR kinase domain (PDB: 1M17) and remove water molecules.
    • Ligand Preparation: Generate 3D conformers of the compound using Open Babel, followed by energy minimization.
    • Grid Box Setup: Focus on the ATP-binding pocket (coordinates: x=15.4, y=53.8, z=40.2).
    • Docking with AutoDock Vina:
  • Use the scoring function with exhaustiveness=20.
  • Prioritize poses with hydrogen bonds to Met793 and hydrophobic interactions with Leu718 .
    • Expected Output: Binding energies ≤ −8.0 kcal/mol suggest strong inhibition potential.

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

Methodological Answer:

  • Crystallization: Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane).
  • Data Collection: Use a synchrotron source (λ = 0.710–0.980 Å) for high-resolution (<1.2 Å) data.
  • Refinement with SHELXL:
    • Apply anisotropic displacement parameters for non-H atoms.
    • Validate the (2E)-configuration via C=C bond length (~1.33 Å) and torsion angles .
  • Contradiction Resolution: If NMR suggests rotational isomers, compare unit cell parameters to confirm static vs. dynamic disorder.

Q. What experimental and computational approaches can elucidate structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., nitro → amino, methoxy → ethoxy) and assess biological activity.
  • In Vitro Assays: Measure IC50 against cancer cell lines (e.g., H1975 for EGFR-mutant models).
  • QSAR Modeling:
    • Use Gaussian09 to calculate descriptors (HOMO/LUMO, logP).
    • Build regression models (e.g., PLS) linking descriptors to activity data .
  • Key Finding: Nitro groups enhance electron-withdrawing effects, improving kinase binding .

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